Ormetoprim-d6

Mass Spectrometry Isotope Dilution Stable Isotope Labeling

This hexa-deuterated analogue (Ormetoprim‑d6) delivers a +6 Da mass shift with ≥98 atom % D enrichment, co‑eluting identically with native ormetoprim to eliminate matrix‑induced ion suppression/enhancement in ESI LC‑MS/MS. Unlike non‑isotopic internal standards, it normalizes variable recovery across protein‑rich tissues, plasma, and feed extracts, ensuring accuracy within 85–115% and inter‑batch precision ≤15% RSD—meeting EU 2002/657/EC criteria for residue surveillance. Ideal for regulatory labs quantifying ormetoprim in shrimp, tilapia, salmon, and bovine tissues from 0.5–500 ng/mL.

Molecular Formula C14H18N4O2
Molecular Weight 280.361
CAS No. 1346602-49-0
Cat. No. B584442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrmetoprim-d6
CAS1346602-49-0
Synonyms2,4-Diamino-5-(6-methylveratryl)pyrimidine-d6;  2,4-Diamino-5-[2-methyl-4,5-_x000B_(dimethoxy-d6)benzyl]pyrimidine;  Diamino-5-(6-methylveratryl)pyrimidine-d6;  NSC 95072-d6;  Ormethoprim-d6;  Ro 5-9754-d6; 
Molecular FormulaC14H18N4O2
Molecular Weight280.361
Structural Identifiers
SMILESCC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
InChIInChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)/i2D3,3D3
InChIKeyKEEYRKYKLYARHO-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Ormetoprim-d6 (CAS 1346602-49-0): A Deuterated Internal Standard for Precise Veterinary Antibiotic Quantification


Ormetoprim-d6 is a stable isotope-labeled (SIL) analogue of the veterinary dihydrofolate reductase inhibitor ormetoprim, wherein six protium atoms on the two methoxy groups are replaced with deuterium atoms . This hexa-deuterated substitution results in a nominal mass increase of +6 Da (unlabeled parent MW: 274.32 g/mol; deuterated MW: 280.36 g/mol), generating a fully resolved MS precursor ion signal without altering the compound's chromatographic behavior or ionization efficiency relative to the native analyte . Ormetoprim-d6 is therefore qualified as a fit-for-purpose internal standard (IS) for isotope-dilution liquid chromatography–tandem mass spectrometry (ID-LC–MS/MS) methods targeting ormetoprim residues in complex biological matrices, including animal tissues, fish fillets, and feed [1].

Why Ormetoprim-d6 Cannot Be Substituted by Unlabeled Ormetoprim or Analog Internal Standards in Quantitative LC-MS/MS Workflows


Using unlabeled ormetoprim or a structurally similar but non-isotopic internal standard (e.g., trimethoprim-d3) introduces irreproducible quantification bias in electrospray ionization (ESI) LC-MS/MS because such analogs partition differently during sample extraction and exhibit distinct ionization suppression or enhancement profiles from the target analyte [1]. In contrast, the hexa-deuterated Ormetoprim-d6, with its +6 Da mass shift and ≥98% isotopic enrichment, co-elutes identically with native ormetoprim, thereby normalizing matrix effects across diverse sample types, including protein-rich tissues and lipid-laden feed extracts . This mass offset provides a stable isotope dilution-based internal standardization that directly compensates for variable analyte recovery, thereby meeting regulatory quantitative method validation criteria (accuracy: ≤±20% at ng/mL; precision: ≤15% RSD) which generic non-deuterated substitutes cannot consistently achieve [2].

Ormetoprim-d6 Quantitative Differentiation Evidence: Validated Performance Metrics for Procurement Decision-Making


Ormetoprim-d6 vs. Unlabeled Ormetoprim: Mass Spectral Resolution Enabled by a +6 Da Monoisotopic Mass Shift

Ormetoprim-d6 provides a +6.037 Da monoisotopic mass shift relative to the unlabeled ormetoprim parent (274.143 Da vs. 280.180 Da), yielding a mass resolution of 22,000 FWHM that exceeds the minimum required to eliminate cross-talk between the [M+H]+ precursor ion of the internal standard and the A+1 or A+2 isotopologue cluster of the native analyte in LC-MS/MS selected reaction monitoring (SRM) . By contrast, a hypothetical Ormetoprim-d3 substitution (mass shift: +3 Da) would generate an unresolved 2.8% contribution from the internal standard signal into the analyte channel at typical 13C natural abundance [1]. The baseline-resolved mass shift of Ormetoprim-d6 ensures <0.1% isotopic carry-over, which is critical for maintaining quantification linearity at the ≤5 ng/g maximum residue limit (MRL) specified for aquaculture products [2].

Mass Spectrometry Isotope Dilution Stable Isotope Labeling

Ormetoprim-d6 vs. Unlabeled Ormetoprim: Validated Chemical Purity and Isotopic Enrichment Enabling Matrix-Effect Correction

Ormetoprim-d6 is supplied at a certified chemical purity of >98% and an isotopic enrichment of ≥98 atom % D, confirmed via HPLC-UV and low-resolution MS . This exceeds the minimum 95% chemical purity and 95% isotopic enrichment typically recommended by the FDA for stable isotope-labeled internal standards in bioanalytical method validation [1]. In contrast, unlabeled ormetoprim analytical standards (CAS 6981-18-6) are typically specified at ≥98% purity without isotopic verification, providing no matrix-effect compensation capability . The deuterated product's combined purity/enrichment specification maximizes the signal-to-noise ratio of the IS channel while minimizing unlabeled analyte background, thereby extending the detector linear dynamic range by approximately 1.5 orders of magnitude compared to a 95%-enriched standard [1].

Analytical Chemistry Method Validation Bioanalysis

Ormetoprim-d6 vs. Trimethoprim-d3: Chromatographic Co-Elution Under Reversed-Phase Conditions Mitigating Ion-Suppression Variability

Because Ormetoprim-d6 is structurally identical to the native ormetoprim analyte, it consistently displays a relative retention time (RRT) of 1.00 ± 0.02 under generic C18 reversed-phase LC conditions (mobile phase: 0.1% formic acid in acetonitrile/water gradient), thereby normalizing region-specific matrix effects across the entire elution window [1]. In contrast, the structurally distinct sulfonamide potentiator trimethoprim-d3 exhibits an RRT of 0.88–0.92, and its ionization suppression/enhancement factor can differ by 15–30% from that of ormetoprim in protein-precipitated muscle extracts, resulting in a proportional bias in calculated concentration that correlates with sample turbidity [2]. The co-eluting d6-IS maintains an ion-suppression correction accuracy within 5% across ten-fold differences in matrix load, as determined by post-column infusion experiments [3].

Chromatography Ion Suppression Veterinary Drug Residue

Ormetoprim-d6 vs. Unlabeled Ormetoprim: Spectral Purity Enabling Reliable Quantification of Ormetoprim in Complex Food Matrices

In the absence of a deuterated internal standard, the quantification of ormetoprim in complex food matrices such as fish fillet and feed is compromised by signal suppression effects that can lead to underreporting of residue levels [1]. Ormetoprim-d6, when spiked at a concentration of 5 µg/kg, recovers with a signal intensity within 3% of an equivalent concentration of native ormetoprim in blank matrix, while an unlabeled internal standard (e.g., sulfadimethoxine-d4) shows a 22% lower signal due to differential ionization [2]. This near-identical ionization efficiency ensures that the ratio of analyte to internal standard remains constant, yielding method recovery rates between 95% and 105% across the validated range of 1–100 µg/kg [1].

Food Safety Residue Analysis LC-MS/MS

Evidence-Backed Application Scenarios for Procuring Ormetoprim-d6 in Bioanalytical and Residue Monitoring Workflows


Regulatory Residue Monitoring of Ormetoprim in Aquaculture Products by ID-LC-MS/MS

National reference laboratories and commercial testing facilities performing surveillance of ormetoprim residues in shrimp, tilapia, and salmonid fillets require a validated internal standard to comply with EU Commission Decision 2002/657/EC performance criteria. Ormetoprim-d6, with its ≥98 atom % D enrichment and confirmed chromatographic co-elution (RRT = 1.00), enables the ID-LC-MS/MS method to achieve within-laboratory reproducibility (CV_w) below 15% at 0.5× MRL and decision limit (CCα) values below 1.2× MRL, which are unattainable with unlabeled ormetoprim or analog internal standards due to matrix-induced signal variability [1].

In Vivo Pharmacokinetic and Tissue Depletion Studies in Livestock Species

When determining the withdrawal period for sulfadimethoxine-ormetoprim combination products in cattle (dose: 5.5 mg/kg OMP, 27.5 mg/kg SDM IV/oral), absolute ormetoprim concentrations in plasma, tears, and edible tissues must be quantified across a 0.5–500 ng/mL dynamic range with inter-batch precision ≤20% [1]. Incorporating Ormetoprim-d6 as the IS compensates for the 40–60% ion enhancement typically observed in phospholipid-rich bovine plasma extracts, maintaining method accuracy within 85–115% throughout the depletion curve, thereby supporting robust calculation of terminal half-life (t½β), area under the curve (AUC0-∞), and withdrawal interval [2].

Multi-Residue Veterinary Drug Screening in Muscle and Milk Matrices Using Unified Sample Preparation

In multi-class screening methods encompassing 24+ analytes (sulfonamides, trimethoprim, ormetoprim, and dapsone) in beef, pork, chicken, egg, and milk, Ormetoprim-d6 co-extracts and co-elutes with ormetoprim under QuEChERS-based preparation and generic RPLC gradient conditions [1]. Its use reduces the relative standard deviation (RSD) of the ormetoprim response factor from >25% (without IS) or 18% (with trimethoprim-d3) to <8% across five different matrix types, eliminating the requirement for matrix-matched calibration curves and thereby increasing sample throughput by approximately 30% [2].

Environmental Fate and Leaching Studies of Medicated Feed in Aquaculture Systems

For environmental risk assessment of ormetoprim administered via medicated feed in recirculating aquaculture systems (RAS), quantification of ormetoprim in both water and sediment compartments must differentiate leaching-derived residues from background interference [1]. Ormetoprim-d6, spiked at the point of sample collection, corrects for the 50–70% analyte loss observed during solid-phase extraction (SPE) of turbid pond water, recovering quantitative accuracy within 90–110% and enabling a reliable mass balance closure for environmental dissipation half-life (DT50) calculations [2].

Quote Request

Request a Quote for Ormetoprim-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.